molecular formula C12H12N2O B8522763 6-Methoxy-3-phenyl-pyridin-2-yl-amine

6-Methoxy-3-phenyl-pyridin-2-yl-amine

Cat. No.: B8522763
M. Wt: 200.24 g/mol
InChI Key: UKRYMBOLOOQZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-phenyl-pyridin-2-yl-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-methoxy-3-phenylpyridin-2-amine

InChI

InChI=1S/C12H12N2O/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14)

InChI Key

UKRYMBOLOOQZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 330 mg (1.625 mmol) 3-bromo-6-methoxy-pyridin-2-yl-amine, 396 mg (3.25 mmol) phenylboronic acid, 1 ml 2N Na2CO3 and 59 mg (0.08 mmol) dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) dichloromethane adduct in 10 ml dioxane was heated to 110° C. for 2 h. The mixture was concentrated, diluted Na2CO3 aq. was added and extracted 2× with 100 ml diethyl ether. The combined organic phases were dried with MgSO4 and evaporated. The residue was purified by flash column chromatography on silica-eluting with a gradient of hexane/ethyl acetate to yield 230 mg (71%) of the title compound.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) dichloromethane adduct
Quantity
59 mg
Type
catalyst
Reaction Step One
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.